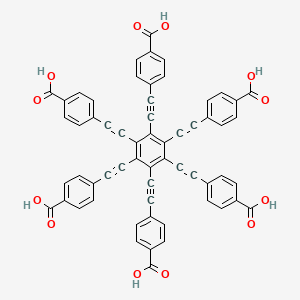
4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ethyne linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzene derivatives with ethyne units under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkages to ethane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the benzene rings.
Scientific Research Applications
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s multiple benzene rings and ethyne linkages allow it to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: A compound with a similar structure but different functional groups, used in materials science and organic synthesis.
2,4,6-Trimethylbenzoic acid: Another benzene derivative with different substituents, used in various chemical applications.
Uniqueness
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is unique due to its extensive conjugated system and multiple functional groups, which provide it with distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of advanced materials and in the study of complex molecular interactions.
Properties
Molecular Formula |
C60H30O12 |
|---|---|
Molecular Weight |
942.9 g/mol |
IUPAC Name |
4-[2-[2,3,4,5,6-pentakis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C60H30O12/c61-55(62)43-19-1-37(2-20-43)13-31-49-50(32-14-38-3-21-44(22-4-38)56(63)64)52(34-16-40-7-25-46(26-8-40)58(67)68)54(36-18-42-11-29-48(30-12-42)60(71)72)53(35-17-41-9-27-47(28-10-41)59(69)70)51(49)33-15-39-5-23-45(24-6-39)57(65)66/h1-12,19-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |
InChI Key |
UHHBELIXTNSPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
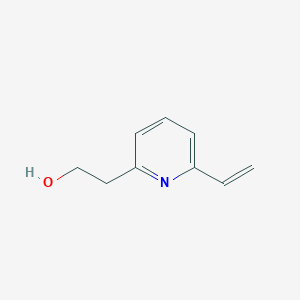
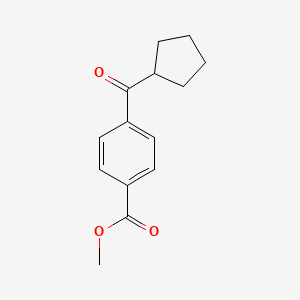

![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
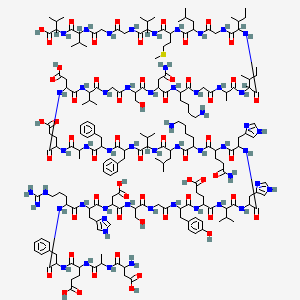

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
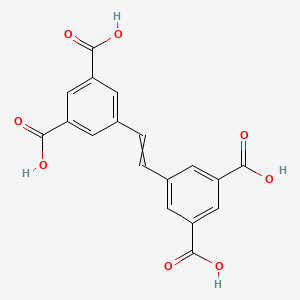
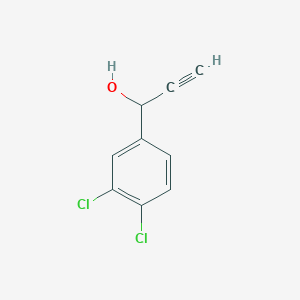
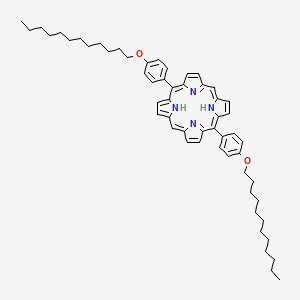
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
